(1S,2S)-2-fluorocyclohexan-1-amine
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Overview
Description
(1S,2S)-2-fluorocyclohexan-1-amine is an organic compound that features a fluorine atom and an amine group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-fluorocyclohexan-1-amine typically involves the fluorination of cyclohexanone followed by reductive amination. One common method includes the following steps:
Fluorination: Cyclohexanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Reductive Amination: The resulting 2-fluorocyclohexanone is then subjected to reductive amination using an amine source (e.g., ammonia or a primary amine) and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-fluorocyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of azido or thiol-substituted cyclohexane derivatives.
Scientific Research Applications
(1S,2S)-2-fluorocyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-fluorocyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form hydrogen bonds. The amine group can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-fluorocyclohexanol: Contains a hydroxyl group instead of an amine group.
2-fluorocyclohexanone: Contains a carbonyl group instead of an amine group.
Uniqueness
(1S,2S)-2-fluorocyclohexan-1-amine is unique due to the presence of both a fluorine atom and an amine group on the cyclohexane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H12FN |
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Molecular Weight |
117.16 g/mol |
IUPAC Name |
(1S,2S)-2-fluorocyclohexan-1-amine |
InChI |
InChI=1S/C6H12FN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2/t5-,6-/m0/s1 |
InChI Key |
ZFZUTWAYBJFSIL-WDSKDSINSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)F |
Canonical SMILES |
C1CCC(C(C1)N)F |
Origin of Product |
United States |
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